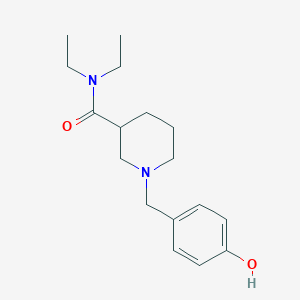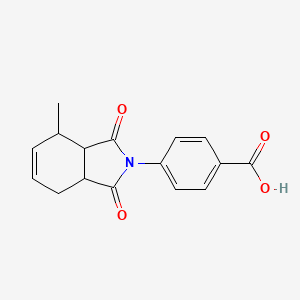
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine, also known as CPP, is a compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CPP is a piperazine derivative that has been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine acts as a partial agonist of the NMDA receptor, meaning that it binds to the receptor and activates it to a lesser extent than the endogenous ligand glutamate. By binding to the NMDA receptor, 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine can modulate the activity of the receptor and enhance its function. This can lead to improved synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation. Additionally, 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine has a high affinity for the NMDA receptor, making it a useful tool for studying the function of this receptor in the brain. However, there are also some limitations to the use of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine in lab experiments. It is a relatively large molecule that may have difficulty crossing the blood-brain barrier, which could limit its effectiveness in vivo.
Orientations Futures
There are a number of future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine. One area of interest is the potential use of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine and its effects on neuronal function. Finally, the development of new and more effective NMDA receptor modulators, including 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine derivatives, could lead to the development of new treatments for a variety of neurological disorders.
Méthodes De Synthèse
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-cyclohexen-1-yl)ethanol with 4-(4-methylphenyl)piperazine in the presence of a Lewis acid catalyst. Another common method involves the reaction of 1-(3-cyclohexen-1-yl)ethanol with 4-(4-methylphenyl)piperazin-1-yl)butan-1-one in the presence of a reducing agent such as lithium aluminum hydride.
Applications De Recherche Scientifique
1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine has been extensively studied in the field of neuroscience due to its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine has been shown to have neuroprotective effects and may help to prevent the loss of neurons in the brain. Additionally, 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine has been shown to enhance the activity of the NMDA receptor, which may improve learning and memory processes.
Propriétés
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-16-7-9-18(10-8-16)20-13-11-19(12-14-20)15-17-5-3-2-4-6-17/h2-3,7-10,17H,4-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUSZLCOODYIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclohexen-1-ylmethyl)-4-(4-methylphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5234841.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234846.png)

![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)
![4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B5234872.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
![2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5234878.png)

![5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B5234895.png)
![N-{[1-(2-hydroxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5234898.png)

![methyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234910.png)
![1-[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5234916.png)